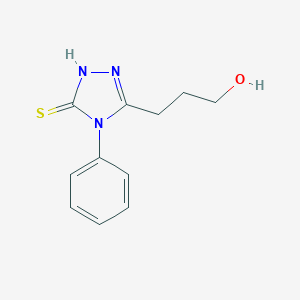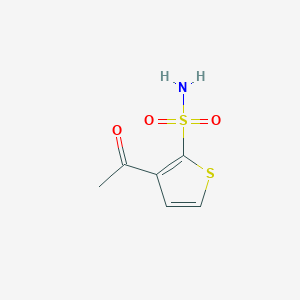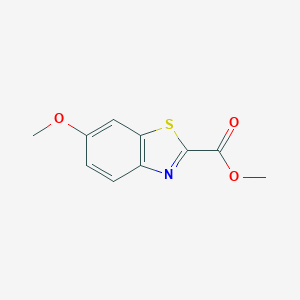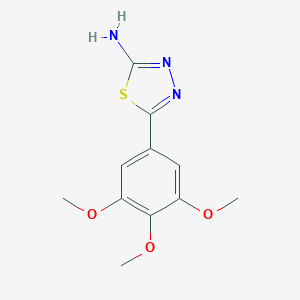![molecular formula C7H10N4 B187957 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 197355-90-1](/img/structure/B187957.png)
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole, also known as EMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMT belongs to the family of triazoles and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole is not fully understood. However, studies have suggested that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exerts its therapeutic effects by modulating various molecular targets, including enzymes, receptors, and signaling pathways. For example, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been found to activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating inflammation.
Biochemical And Physiological Effects
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Advantages And Limitations For Lab Experiments
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole also has some limitations, including its poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for the research and development of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. One potential direction is to optimize the synthesis method to improve the yield and purity of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole in humans.
Synthesis Methods
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can be synthesized through various methods, including the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization using sodium hydroxide. Another method involves the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclization using sodium hydroxide.
Scientific Research Applications
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been found to have neuroprotective effects by preventing neuronal cell death.
properties
CAS RN |
197355-90-1 |
|---|---|
Product Name |
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-ethyl-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-8-9-7-4-5(2)10-11(6)7/h4,10H,3H2,1-2H3 |
InChI Key |
FEEOCYBANFHZNW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1NC(=C2)C |
Canonical SMILES |
CCC1=NN=C2N1NC(=C2)C |
synonyms |
1H-Pyrazolo[5,1-c]-1,2,4-triazole, 3-ethyl-6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)



![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)


![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)